3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
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Description
3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR.
Scientific Research Applications
- P-CAB (Potassium-Competitive Acid Blocker) : Researchers have explored derivatives of this compound as potential P-CABs. These agents inhibit gastric acid secretion by targeting the proton pump in parietal cells, offering an alternative to proton pump inhibitors (PPIs) for treating acid-related disorders .
- 3-(4-Chlorophenyl)-2-methylacrylic acid : In crystallography, the crystal structure of this compound has been investigated. It forms dimers through intermolecular O-H⋯O bonding, with additional C-H⋯O bonds and π-π interactions. Such studies provide insights into molecular interactions and solid-state arrangements .
- Novel Pyrrole Derivatives : Researchers have synthesized pyrrole derivatives, including this compound, for their pharmacological properties. Understanding their interactions with biological targets can guide drug design and optimization .
- Aromatic Structure and Hydrogen Bonding : Investigating the aromatic ring and hydrogen bonding patterns in this compound contributes to our understanding of materials with specific functional groups. These insights can inform the design of novel materials .
- Potent Enzyme Inhibitors : Researchers have explored the potential of this compound as an enzyme inhibitor. By studying its interactions with specific enzymes, they aim to develop therapeutic agents for various diseases .
- Sulfanyl Derivatives : The synthesis of sulfanyl derivatives, such as 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide, involves this compound. These derivatives may find applications in diverse chemical reactions and functional group transformations .
Medicinal Chemistry and Drug Development
Crystallography and Structural Studies
Pharmacology and Toxicology
Materials Science and Condensed Matter Physics
Chemical Biology and Enzyme Inhibition
Organic Synthesis and Synthetic Chemistry
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c18-12-5-7-13(8-6-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-3-1-2-4-14(11)19/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGXQYRWYBHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
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